

Application Note: Scalable Manufacturing of 2,4-Dimethyl-3-heptanol

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-heptanol

CAS No.: 19549-72-5

Cat. No.: B098467

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Executive Summary

This Application Note details the large-scale synthesis protocol for **2,4-Dimethyl-3-heptanol** (CAS 19549-72-5), a sterically congested secondary alcohol utilized as a high-value intermediate in fine fragrance formulation and pheromone structure-activity relationship (SAR) studies.^{[1][2]}

The optimized route utilizes a convergent Grignard addition of isopropylmagnesium chloride to 2-methylpentanal.^{[1][2]} Unlike traditional laboratory methods that often ignore thermal hazards, this protocol incorporates Process Analytical Technology (PAT) principles to manage the significant exotherm associated with organometallic additions.^[1] The resulting product is obtained as a diastereomeric mixture (erythro/threo), which can be further enriched via fractional distillation.^[1]

Key Performance Indicators (KPIs):

- Target Yield: >85% isolated.
- Purity: >98% (GC-FID), <0.5% ketone impurity.^{[1][2]}

- Safety Critical: Control of Grignard initiation and dosing exotherm.

Scientific Background & Reaction Design

Retrosynthetic Analysis

The target molecule, **2,4-Dimethyl-3-heptanol**, possesses two chiral centers at C3 and C4.^[1]^[2] The most efficient disconnection for scale-up is at the C2-C3 bond, utilizing commercially available C4 and C5 building blocks.^[1]^[2]

- Nucleophile: Isopropylmagnesium chloride (iPrMgCl).^[1]^[2]^[3] Chosen over the bromide/iodide analogs for better thermal stability and commercial availability in THF.
- Electrophile: 2-Methylpentanal.^[1]^[2] A common industrial aldehyde.^[1]^[2]

Reaction Scheme:

^[1]^[2]

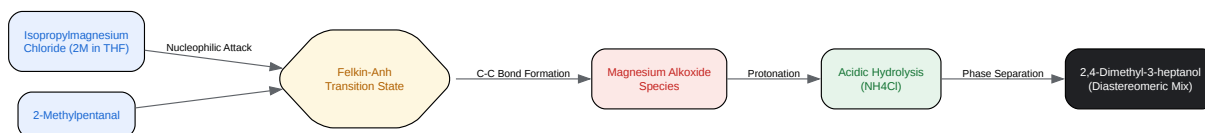
Stereochemical Considerations

The addition of the bulky isopropyl group to the chiral aldehyde (2-methylpentanal) proceeds via the Felkin-Anh transition state.^[1] Due to the existing chirality at C2 of the aldehyde (which becomes C4 in the product) and the creation of a new center at C3, four stereoisomers are possible.

- Cram/Felkin Control: The nucleophile attacks from the less hindered face, typically favoring the syn (erythro) or anti (threo) diastereomer depending on the specific coordination of magnesium.
- Outcome: The protocol yields a diastereomeric ratio (dr) typically ranging from 60:40 to 70:30. Separation is achieved via high-efficiency rectification (distillation) if optical purity is not required, or via enzymatic resolution for chiral applications.^[1]^[2]

Mechanism & Pathway Diagram

The following diagram illustrates the reaction pathway and the critical workup phase.^[4]^[5]



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Figure 1: Reaction pathway from raw materials to isolated product, highlighting the transition state and hydrolysis.[1][2]

Process Safety Assessment (Critical)

Handling Grignard reagents on a large scale requires strict adherence to heat transfer limits.[1][2]

Parameter	Value/Description	Risk Mitigation
Reaction Enthalpy ()	~ -260 kJ/mol (Exothermic)	Controlled dosing rate; Active cooling jacket.[1][2]
Adiabatic Temp Rise ()	>100°C (Potential THF boil-off)	Never add all aldehyde at once.[1][2] Use "Dose-controlled" regime.
Gas Evolution	Propane/Propylene (during initiation or quenching)	Nitrogen sweep; Flare or scrubber connection.[1][2]
Quenching Hazard	Exothermic hydrolysis of alkoxide	Inverse quench (pour reaction mix into acid) to control heat.[1][2]

Safety Rule: Ensure the reactor jacket temperature () is at least 10°C lower than the reaction mass temperature () during dosing to maintain cooling capacity.

Detailed Synthesis Protocol

Scale: 1.0 kg Input (2-Methylpentanal basis) Equipment: 20L Jacketed Glass Reactor, Overhead Stirrer, Nitrogen Manifold, Dosing Pump.[1][2]

Phase 1: Reactor Preparation & Inerting[1]

- Dry & Purge: Heat reactor to 60°C under vacuum (-0.9 bar) for 1 hour to remove moisture. Backfill with dry Nitrogen ().[1][2] Repeat 3 times.
- Cool Down: Cool reactor jacket to 0°C.

Phase 2: Reagent Charging[1][2]

- Charge Grignard: Cannulate Isopropylmagnesium Chloride (2.0 M in THF, 6.0 L, 12.0 mol) into the reactor.
 - Note: Use a 1.2 equivalent excess relative to the aldehyde to account for adventitious moisture and enolization side reactions.
- Equilibration: Stir at 250 RPM. Cool internal temperature () to 0–5°C.

Phase 3: Controlled Addition (The Critical Step)

- Prepare Feed: Load 2-Methylpentanal (1.0 kg, 10.0 mol) into the addition funnel or dosing pump reservoir. Ensure the aldehyde is dry (<500 ppm by Karl Fischer).
- Initiate Dosing: Begin addition at a rate of 10 mL/min.
- Monitor Exotherm: Observe .[1][2]
 - Target: Maintain

.^[1]^[2]

- Control: If

exceeds 20°C, stop dosing immediately and allow the jacket to cool the mass.

- Completion: After full addition (approx. 2 hours), allow the mixture to warm to 20°C and stir for 1 hour.
- IPC (In-Process Control): Sample for GC analysis.
 - Acceptance Criteria: <2% residual aldehyde.^[1]^[2]

Phase 4: Workup (Inverse Quench)^[1]

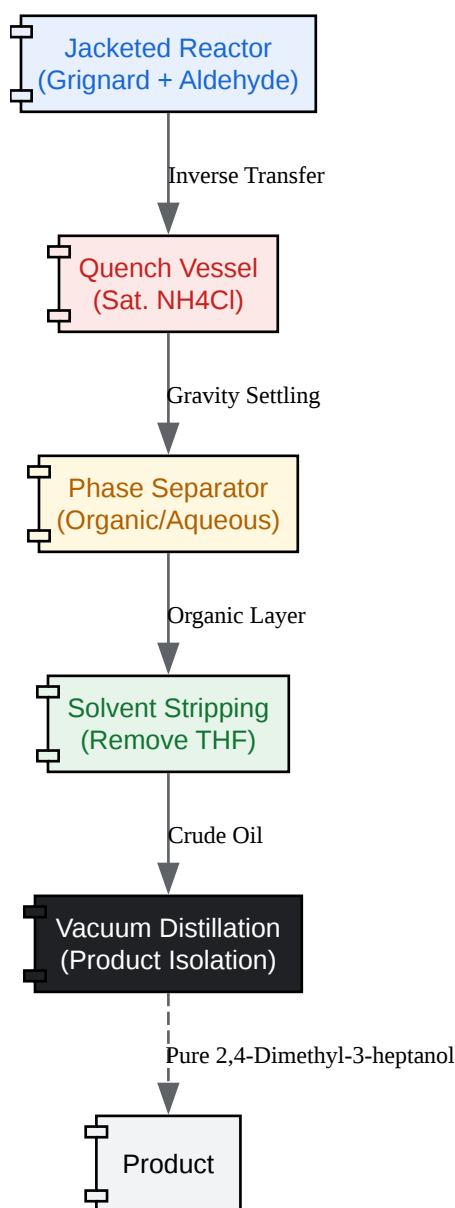
- Quench Prep: In a separate vessel, prepare Saturated Ammonium Chloride (, 5 L) and cool to 5°C.
- Transfer: Slowly transfer the reaction mixture into the quench vessel.
 - Why? Adding water to the Grignard can cause localized hot spots and violent boiling. Inverse quench is safer.^[1]^[2]
- Phase Separation: Agitate for 30 mins, then settle. Separate the upper organic layer (THF + Product).^[1]
- Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 2 L).
- Drying: Combine organic layers, wash with Brine (2 L), and dry over anhydrous Magnesium Sulfate (). Filter.

Phase 5: Purification (Distillation)^[1]

- Solvent Strip: Remove THF and Ethyl Acetate via rotary evaporation or vacuum stripping (50°C, 100 mbar).^[1]^[2]
- Fractional Distillation: Transfer crude oil to a distillation setup with a Vigreux column.

- Foreshot: Collect light volatiles (unreacted aldehyde, octane isomers) at reduced pressure.[1][2]
- Main Cut: Collect **2,4-Dimethyl-3-heptanol**.
- Boiling Point: ~75–78°C at 10 mmHg (Estimated).[1][2] Note: BP will vary by vacuum depth.[1]

Process Workflow Diagram



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Figure 2: Unit operation workflow ensuring safe quenching and isolation of the target alcohol.[1]
[2]

Analytical Quality Control

Method: Gas Chromatography - Flame Ionization Detector (GC-FID).[1][2] Column: DB-Wax or HP-5 (30m x 0.25mm x 0.25µm).[1][2]

Retention Time (Approx)	Component	Limit
2.5 min	THF	Solvent
4.1 min	2-Methylpentanal	< 0.5%
8.2 min	2,4-Dimethyl-3-heptanol (Isomer 1)	Major Peak
8.4 min	2,4-Dimethyl-3-heptanol (Isomer 2)	Major Peak
9.5 min	Homocoupling Impurities	< 1.0%

Note: The two major peaks represent the diastereomeric pairs (syn/anti). Integration of both constitutes the total assay.

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